![molecular formula C17H20ClN5O3 B2748110 N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021039-39-3](/img/structure/B2748110.png)
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-154,526, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to interact with the neuropeptide corticotropin-releasing factor (CRF) receptor.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves the creation of novel heterocyclic compounds with potential therapeutic properties. For example, compounds derived from visnaginone and khellinone have been synthesized, exhibiting anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors and showed significant inhibitory activity, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antitumor and Antibacterial Activities
The design and synthesis of carboxamide derivatives have shown promising antitubercular and antibacterial activities. For instance, N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and screened for their biological activities, revealing potent agents against tuberculosis and bacterial infections. Docking studies into MTB enoyl reductase highlighted the compounds' potential mechanisms of action (Bodige et al., 2020).
Molecular Docking and Antimicrobial Evaluation
Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for their antimicrobial activity. One of the synthesized compounds, N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, showed superior antimicrobial efficacy, particularly against A. baumannii. Molecular docking studies provided insights into the development of more potent antimicrobials based on these findings (Patil et al., 2021).
Mechanistic Study of Cancer Cell Apoptosis Induction
A novel compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, was studied for its ability to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. This compound showed potent anti-growth activity in drug-resistant cancer cells and enhanced survival in tumor xenograft models. The interaction with p68 RNA helicase highlighted a novel mechanism of action, offering insights into cancer therapy (Lee et al., 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMBMNUOQENCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.